![molecular formula C17H20N2O5S B2617189 N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-72-9](/img/structure/B2617189.png)
N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, commonly known as BDA-410, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the future.
Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide for their anticancer activities. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has shown inhibition of c-Src kinase, which plays a critical role in cancer cell proliferation and survival. These compounds have exhibited promising anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Asal Fallah-Tafti et al., 2011).
Antimicrobial and Anti-inflammatory Activities
The development of benzodioxole-based dithiocarbamate derivatives, including those structurally similar to N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, has been pursued for their antimicrobial and anti-inflammatory properties. These compounds have been evaluated against various bacterial and fungal strains, showing broad-spectrum antimicrobial activity. Furthermore, some derivatives have displayed significant inhibitory effects against enzymes like human carbonic anhydrases (hCA-I and hCA-II), which are involved in various physiological processes, including inflammation (M. Altıntop et al., 2017).
Neuroprotective and Anticonvulsant Effects
Research into compounds with a similar structure to N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide has also explored their potential neuroprotective and anticonvulsant effects. The synthesis of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores has led to the identification of molecules with promising anticonvulsant activity, offering new avenues for the treatment of neurological disorders (M. Amir et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-13-16(21)19(17(22)14(4-2)25-13)8-15(20)18-10-5-6-11-12(7-10)24-9-23-11/h5-7,13-14H,3-4,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQQBEMRVOAXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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